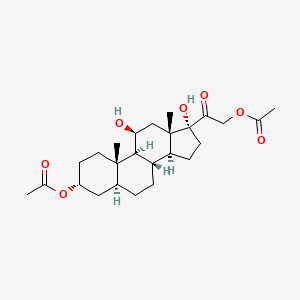
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione is a purine derivative with the molecular formula C15H24N4O2S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 8-bromotheophylline with propylamine, followed by the addition of hexylthiol and the subsequent removal of the bromine atom. This process yields the compound with a purity of over 98%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学研究应用
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
作用机制
The compound acts as an adenosine A2A receptor antagonist, leading to an increase in dopamine release in the brain. This mechanism is thought to be responsible for its neuroprotective and anti-tumor effects. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione:
8-Heptylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione: Another purine derivative with a similar structure but different alkyl chain length.
8-Hexylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: Similar to the target compound but with a longer alkyl chain.
Uniqueness
8-Hexylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl chain length and the presence of both hexylsulfanyl and propyl groups. These structural features contribute to its distinct biochemical and physiological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H24N4O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
8-hexylsulfanyl-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-6-7-8-10-22-15-16-12-11(19(15)9-5-2)13(20)17-14(21)18(12)3/h4-10H2,1-3H3,(H,17,20,21) |
InChI 键 |
UKRJQNJMYQIYGB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)

![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)
![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)







